CB1/CB2 Selectivity Advantage
MRL-650 demonstrates a CB1/CB2 selectivity ratio of approximately 547-fold based on IC50 values of 7.5 nM for CB1 and 4100 nM for CB2 . In comparison, the widely used reference compound rimonabant exhibits a reported CB1/CB2 selectivity of approximately 94-fold to 285-fold depending on the assay system . Taranabant, while more potent at CB1 (IC50 = 0.3 nM) and more selective (approximately 967-fold), achieves this at the cost of a shorter half-life and distinct pharmacokinetic profile that may not suit all experimental designs [1]. AM251, a commonly employed CB1 antagonist, shows an IC50 of 8 nM for CB1 but with lower selectivity of approximately 306-fold over CB2 [2].
| Evidence Dimension | CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | CB1 IC50 = 7.5 nM; CB2 IC50 = 4100 nM; selectivity ratio = 547-fold |
| Comparator Or Baseline | Rimonabant: CB1 IC50 = 13.6 nM, CB2 IC50 = 1640 nM, selectivity ratio ~121-fold (or Ki = 1.98 nM CB1, 514 nM CB2, ~259-fold). Taranabant: CB1 IC50 = 0.3 nM, CB2 IC50 = 290 nM, selectivity ~967-fold. AM251: CB1 IC50 = 8 nM, selectivity ~306-fold. |
| Quantified Difference | MRL-650 selectivity (547×) exceeds rimonabant (121-259×) but is lower than taranabant (967×); potency at CB1 is 1.8× higher than rimonabant but 25× lower than taranabant. |
| Conditions | Radioligand binding assays using recombinant human CB1 and CB2 receptors expressed in CHO cell membranes. |
Why This Matters
MRL-650 offers an intermediate selectivity profile that reduces CB2-mediated confounding effects compared to rimonabant and AM251, while avoiding the extreme potency and shorter half-life of taranabant, making it suitable for studies where balanced selectivity and pharmacokinetics are critical.
- [1] ActiveInhibitor. Taranabant (MK-0364) product page. IC50 and selectivity data. View Source
- [2] MedChemExpress. AM251 product page. IC50 for CB1 and selectivity over CB2. View Source
